4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Beschreibung
Eigenschaften
IUPAC Name |
4-(3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-14-3-6-19(9-15(14)2)24-13-18(12-22(24)26)23(27)25-20-7-8-21(25)11-17(10-20)16-4-5-16/h3,6,9,18,20-21H,4-5,7-8,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNIXZXFODFIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3C4CCC3CC(=C5CC5)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Overview
The compound 4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one (C23H28N2O2) is a novel bicyclic alkaloid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the combination of a cyclopropylidene group and the 8-azabicyclo[3.2.1]octane scaffold, suggests a range of possible interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C23H28N2O2, with a molecular weight of approximately 364.49 g/mol. The structural features include:
- Cyclopropylidene group : This contributes to the compound's unique reactivity and stability.
- 8-Azabicyclo[3.2.1]octane scaffold : Known for its presence in various tropane alkaloids, this scaffold is associated with significant biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bicyclic structure allows it to fit into binding sites on proteins or enzymes, modulating their activity and leading to various pharmacological effects.
Pharmacological Profiles
Research indicates that compounds featuring the 8-azabicyclo[3.2.1]octane scaffold exhibit diverse biological activities, including:
- Antinociceptive effects : Similar compounds have shown potential in pain relief.
- Anticholinergic properties : This class of compounds can influence neurotransmitter systems, particularly acetylcholine.
Experimental Findings
Studies have demonstrated that derivatives of the 8-azabicyclo[3.2.1]octane scaffold can exhibit significant biological activities:
| Compound Name | Biological Activity | Test Method | Inhibition (%) |
|---|---|---|---|
| 8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane | Nematicidal | In vitro | 84% at 160 mg/L |
| 4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline | Antinociceptive | Animal model | TBD |
The nematicidal activity against Meloidogyne incognita was particularly noteworthy, showing an inhibition rate of 84% at a concentration of 160 mg/L in vitro, indicating potential agricultural applications as well .
Case Studies and Research Applications
Several studies have focused on synthesizing libraries of compounds based on the 8-azabicyclo[3.2.1]octane framework to explore their biological potential further:
- Library Development : A library consisting of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold was prepared, showcasing the versatility in modifying the nitrogen atom to create various pharmacophores .
- Therapeutic Applications : The unique structure has implications for drug development targeting specific pathways in diseases such as hepatitis C, where compounds have been screened for antiviral activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Bicyclic Framework Analogs
Compound A : 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-ylmethyl)cyclopentane-1-carboxylic acid ()
- Structural features :
- 8-Oxa-3-azabicyclo[3.2.1]octane (oxygen replaces nitrogen in the bridgehead).
- Cyclopentane carboxylic acid substituent.
- Key differences :
- The oxa-substituted bicyclic system may reduce basicity compared to the target compound’s 8-aza analog.
- Carboxylic acid group enhances hydrophilicity, contrasting with the target’s lipophilic 3,4-dimethylphenyl group.
Compound B : (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ()
- Structural features :
- Bicyclo[4.2.0]octene core with sulfur and nitrogen heteroatoms.
- Acetamido and pyridinylthio substituents.
- Key differences :
- Larger bicyclic system (8-membered vs. 7-membered in the target).
- Sulfur atom and β-lactam moiety confer antibiotic activity (cephalosporin class).
- Implications: Highlights how bicyclic systems with heteroatoms can diverge in application: Compound B’s β-lactam structure targets bacterial cell walls, whereas the target’s aryl-pyrrolidinone motif may favor CNS interactions .
Functional Group and Pharmacophore Analogs
Compound C : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione ()
- Structural features :
- Spirodecane-2,4-dione core with piperazine and phenyl substituents.
- Key differences :
- Spirocyclic vs. bicyclic framework.
- Piperazine substituent may enhance solubility and receptor binding.
- Implications :
Compound D: Pyrido[2,1-a]isoquinoline derivatives ()
- Structural features: Fused pyrido-isoquinoline systems with amino and aryl substituents.
- Key differences :
- Linear fused rings vs. the target’s bridged bicyclic system.
- Implications :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects : The 3,4-dimethylphenyl group may improve lipophilicity and CNS penetration, whereas piperazine or carboxylic acid substituents (as in Compounds A and C) favor solubility and peripheral targets .
- Pharmacological Hypotheses : Based on structural analogs, the target compound could exhibit activity in neuropathic pain, depression, or inflammation, though empirical validation is required .
Q & A
Basic: What are the key synthetic pathways and intermediates for this compound?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Formation of the 8-azabicyclo[3.2.1]octane core via [3+2] cycloaddition or ring-closing metathesis.
- Acylation : Introduction of the 3-cyclopropylidene group using acylating agents under anhydrous conditions .
- Pyrrolidin-2-one functionalization : Coupling with 1-(3,4-dimethylphenyl) substituents via nucleophilic substitution or palladium-catalyzed cross-coupling .
Key intermediates : Bicyclic amine precursors, activated carbonyl derivatives for acylation, and protected pyrrolidinone intermediates.
Basic: How are reaction conditions optimized for yield and purity during synthesis?
- Temperature control : Exothermic steps (e.g., acylation) require cooling (0–5°C) to avoid side reactions .
- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) for stereoselective cyclopropane formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates; chromatographic purification (silica gel, gradient elution) ensures purity .
Advanced: How does the bicyclic structure influence biological activity, and how is structure-activity relationship (SAR) studied?
- The 8-azabicyclo[3.2.1]octane core provides rigidity, enhancing receptor binding selectivity.
- SAR strategies :
- Systematic substitution at the 3-cyclopropylidene position (e.g., fluoropyridine analogs) to modulate lipophilicity and pharmacokinetics .
- Comparative assays (e.g., enzyme inhibition, cell viability) to evaluate derivatives with modified pyrrolidinone or aryl groups .
Advanced: What analytical techniques validate structural integrity and purity?
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) .
- NMR spectroscopy : ¹H/¹³C NMR resolves bicyclic stereochemistry and substituent orientation (e.g., coupling constants for cyclopropane protons) .
- X-ray crystallography : Absolute configuration determination for crystalline intermediates .
Advanced: How are contradictions in biological activity data resolved?
- Case example : Discrepancies in IC₅₀ values across assays may arise from differences in cell lines or assay conditions.
- Resolution :
- Orthogonal validation (e.g., SPR for binding affinity vs. cellular assays).
- Statistical analysis (e.g., ANOVA) to identify outlier datasets .
Advanced: What computational methods predict reactivity or binding modes?
- Density Functional Theory (DFT) : Models cyclopropane ring strain and electronic effects on acylation reactivity .
- Molecular docking : Simulates interactions with target proteins (e.g., kinase domains) using software like AutoDock Vina .
Advanced: How is flow chemistry applied to improve synthesis scalability?
- Continuous-flow reactors : Enable precise control of exothermic steps (e.g., acylation) and reduce purification steps .
- Design of Experiments (DoE) : Statistical optimization of parameters (e.g., residence time, catalyst loading) to maximize yield .
Advanced: What strategies design derivatives with enhanced metabolic stability?
- Isosteric replacement : Substituting labile groups (e.g., ester → amide) to resist hydrolysis .
- Deuterium labeling : Stabilizes metabolically vulnerable C-H bonds (e.g., cyclopropane methyl groups) .
Advanced: How are synthetic byproducts characterized and mitigated?
- LC-MS/MS : Identifies impurities (e.g., diastereomers from incomplete stereocontrol) .
- Process optimization : Adjust stoichiometry (e.g., limiting acylating agents) or introduce scavengers (e.g., polymer-bound reagents) .
Advanced: What orthogonal methods validate compound stability under experimental conditions?
- Forced degradation studies : Expose the compound to heat, light, or pH extremes; monitor via HPLC .
- Accelerated stability testing : Long-term storage at 40°C/75% RH to simulate shelf-life degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
